molecular formula C₉H₁₅FO₅ B1141232 6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose CAS No. 87586-05-8

6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose

Cat. No. B1141232
CAS RN: 87586-05-8
M. Wt: 222.21
InChI Key:
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Description

Synthesis Analysis

The synthesis of 6-deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose derivatives involves multiple steps, including the use of tetrabutylammonium fluoride in acetonitrile, yielding products like 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in significant yields. This process establishes the core fluorinated structure essential for its distinctive properties (Foster, Hems, & Webber, 1967).

Molecular Structure Analysis

X-ray crystallography has been used to elucidate the molecular structure of similar compounds, such as 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This analysis reveals the crystal packing and conformational details, contributing to a deeper understanding of its structural characteristics (Argentini, Weinreich, Oberti, & Ungaretti, 1986).

Scientific Research Applications

PET Radioligand Development

6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose has been explored for its potential in developing PET (Positron Emission Tomography) radioligands. A study by Neal et al. (2005) synthesized 6-deoxy-6-[18F]fluoro-D-glucose ([18F]6FDG) from this compound. This radioligand may be more representative in vivo for assessing glucose transport than 2FDG (Neal, T., Schumann, W., Berridge, M., & Landau, B., 2005).

Synthesis of Modified Glucose Derivatives

Tsoukala et al. (2008) and (2007) described the chemical synthesis of various modified glucose derivatives using 3-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose. These derivatives are precursors for nucleosides like thymine, which have potential antitumor or antiviral properties (Tsoukala, E., Manta, S., Tzioumaki, N., Agelis, G., & Komiotis, D., 2008) and (Tsoukala, E., Agelis, G., Dolinšek, J., Botić, T., Cencič, A., & Komiotis, D., 2007).

Applications in Coordination Chemistry

Gottschaldt et al. (2004) synthesized binuclear copper(II) complexes using derivatives of 6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose. These complexes exhibited different catalytic properties in catecholoxidase-like reactions, highlighting the compound's utility in coordination chemistry and possibly in enzymatic studies (Gottschaldt, M., Wegner, R., Görls, H., Klüfers, P., Jäger, E., & Klemm, D., 2004).

Synthesis of Monosaccharides and Carbanucleosides

Research by Hung et al. (2001) and Roy et al. (2006) demonstrated the synthesis of various monosaccharides and carbanucleosides from 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose derivatives. This work shows the compound's versatility in synthesizing structurally diverse molecules, which can be important for the development of pharmaceuticals and biochemical research (Hung, S., Thopate, S., & Puranik, R., 2001) and (Roy, B., Maity, J., Drew, M., Achari, B., & Mandal, S., 2006).

Safety And Hazards

The safety and hazards associated with 6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose are not explicitly mentioned in the search results. However, it is important to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions for the use of 6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose are not explicitly mentioned in the search results. However, given its profound effectiveness against diverse viral infections, it offers immense potential for therapeutic interventions1.


properties

IUPAC Name

(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO5/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,11-12H,3H2,1-2H3/t4?,5?,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPRTKRPEAMGAU-COJRLMGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CF)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CF)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747491
Record name (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

CAS RN

87586-05-8
Record name (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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